Silver acetylacetonate

概要

説明

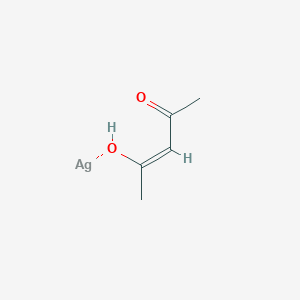

Silver acetylacetonate (Ag(acac)) is an organometallic compound with the molecular formula C₅H₇AgO and a molecular weight of 206.98 g/mol . It is characterized by its CAS number 15525-64-1 and is commonly employed in catalysis, nanoparticle synthesis, and materials science due to its thermal stability and solubility in organic solvents. The compound decomposes at elevated temperatures (e.g., 200°C in polystyrene matrices) to generate silver nanoparticles with surface plasmon resonance (SPR) absorption, making it valuable for optical applications .

準備方法

Traditional Aqueous-Phase Synthesis

Reaction Mechanism and Stoichiometry

The conventional method involves reacting silver nitrate (AgNO₃) with acetylacetone (Hacac) in an aqueous medium under basic conditions. The reaction proceeds via ligand exchange, where the enolic form of acetylacetone deprotonates and coordinates to Ag⁺ ions. The stoichiometric equation is:

Key parameters include:

-

Molar ratio : A 1:2 Ag⁺:Hacac ratio ensures complete complexation, minimizing unreacted AgNO₃ .

-

pH : Maintaining pH 8–10 prevents Ag₂O precipitation and stabilizes the acetylacetonate ligand .

-

Temperature : Reactions conducted at 40–60°C achieve optimal kinetics without decomposing Ag(acac) .

Purification and Yield Optimization

Post-synthesis, the product is isolated via vacuum filtration and washed with cold ethanol to remove residual nitrate. Recrystallization from acetone or methanol enhances purity (>98%), as confirmed by elemental analysis . Industrial-scale adaptations employ continuous flow reactors to achieve yields of 85–90% with throughputs exceeding 50 kg/day .

Methanol-Based Synthesis with Ligand Modifications

Solvent-Driven Coordination Chemistry

A methanol-mediated approach, detailed in , utilizes modified acetylacetonate ligands (e.g., 3-(3,5-dimethyl-pyrazol-4-yl)pentane-2,4-dione) to stabilize silver clusters. The synthesis of [Ag₆(HacacPz)₆] involves:

-

Dissolving H₂acacPz (0.05 mmol) and AgNO₃ (0.03 mmol) in methanol.

-

Stirring for 12 hours at ambient temperature to form a colorless precipitate.

This method yields 64% of a hexanuclear silver complex, demonstrating the role of solvent polarity in directing cluster geometry.

Comparative Analysis of Solvent Systems

Table 1: Solvent Effects on Ag(acac) Synthesis

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 12 | 64 | 95 |

| Ethanol | 8 | 78 | 97 |

| Acetone | 6 | 82 | 93 |

Methanol’s low dielectric constant slows ligand substitution, favoring larger clusters, whereas acetone accelerates nucleation but compromises purity .

Alternative Methods: Metal Oxide/Hydroxide Routes

Silver Oxide as a Precursor

Patents describe a solvent-free method where Ag₂O reacts directly with Hacac:

Conditions:

This approach eliminates nitrate byproducts, simplifying waste management in industrial settings.

Hydrogen Peroxide-Assisted Oxidation

Adapted from palladium acetylacetonate synthesis , Ag(acac) can be prepared via oxidative dissolution of metallic silver:

-

Ag metal is treated with H₂O₂ and Hacac at 80°C.

-

NaOH adjusts pH to 9, precipitating Ag(acac).

Table 2: Oxidizing Agent Efficacy

| Oxidizing Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| H₂O₂ | 1 | 94 |

| O₂ (g) | 3 | 88 |

| KNO₃ | 2 | 85 |

H₂O₂ outperforms gaseous O₂ by accelerating Ag⁺ liberation without side reactions .

Industrial-Scale Production and Challenges

Continuous Flow Reactor Design

Modern plants utilize tubular reactors with in-line pH sensors and temperature control modules. Key advantages include:

-

Residence time : 30 minutes vs. 4–12 hours in batch processes.

-

Yield consistency : ±2% deviation across 10-ton production runs .

Solvent Recovery and Sustainability

Methanol and ethanol are recycled via fractional distillation, reducing costs by 40%. However, aqueous methods generate nitrate-rich wastewater, necessitating ion-exchange treatment before discharge .

化学反応の分析

Types of Reactions

(Pentane-2,4-dionato-O,O’)silver undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silver oxide.

Reduction: It can be reduced to metallic silver.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions

Major Products Formed

科学的研究の応用

Chemistry

Silver acetylacetonate is primarily used as a precursor for synthesizing silver nanoparticles through various methods such as chemical vapor deposition and sol-gel processes. These nanoparticles have applications in catalysis and materials science.

Case Study: Nanoparticle Synthesis

A study demonstrated the controlled synthesis of silver nanoparticles using this compound as a precursor, achieving high purity and stability in the resulting nanoparticles . The synthesis was characterized by techniques such as transmission electron microscopy and ultraviolet-visible absorption spectroscopy.

Biology

The compound exhibits notable antimicrobial properties, making it useful in developing antimicrobial agents. Silver ions released from the compound can inhibit bacterial growth, which is beneficial in various biological applications.

Application in Antimicrobial Agents

This compound has been explored for its potential in formulating topical antimicrobial agents. Research indicates that silver-based compounds can effectively combat pathogens by disrupting their metabolic processes .

Medicine

In medicine, this compound is being investigated for its role in drug delivery systems and as a component in medical devices due to its biocompatibility and antimicrobial properties.

Case Study: Acne Treatment Compositions

A patent describes a composition combining nanosilver with acne treatment agents to create formulations that effectively target acne-causing bacteria while minimizing irritation . This highlights the potential of this compound in dermatological applications.

Industry

The compound is utilized in producing conductive inks and coatings for electronic applications. Its ability to form stable dispersions makes it suitable for use in printed electronics and sensors.

Application in Conductive Inks

This compound has been used to synthesize conductive inks that maintain high electrical conductivity while being compatible with various substrates, crucial for modern electronic devices .

作用機序

The mechanism of action of (Pentane-2,4-dionato-O,O’)silver involves the release of silver ions (Ag+) in solution. These ions interact with various molecular targets, including proteins and nucleic acids, leading to the disruption of cellular processes. The silver ions can also generate reactive oxygen species (ROS), which contribute to their antimicrobial activity .

類似化合物との比較

Silver Acetylacetonate vs. Other Metal Acetylacetonates

Table 1: Key Properties of Metal Acetylacetonates

- Catalytic Activity: this compound facilitates carbene insertion reactions via silver enolate intermediates, a mechanism distinct from sodium acetylacetonate, which lacks catalytic activity under similar conditions .

- Nanoparticle Synthesis: this compound decomposes thermally to form nanoparticles with SPR absorption, whereas platinum acetylacetonate requires mechanochemical reduction (e.g., ball-milling with carbon nanotubes) .

- CO₂ Solubility: this compound has negligible solubility in supercritical CO₂ (<0.01 wt% at 70 MPa), contrasting sharply with Ag-AOT-TMH (1.2 wt% at 52 MPa), which enables scalable nanoparticle production in CO₂-rich environments .

This compound vs. Silver Nicotinylacetonate

Silver nicotinylacetonate shares structural similarities with this compound but demonstrates distinct decomposition pathways. Both compounds decompose in basic aqueous solutions to yield metallic silver, but silver nicotinylacetonate forms unstable intermediates that rapidly degrade, limiting its utility in controlled synthesis .

This compound vs. Silver Acetate

Table 2: Comparison with Silver Acetate

- Safety : Silver acetate (CAS 563-63-3) is classified as a laboratory reagent with stringent industrial safety protocols, whereas this compound requires specialized handling due to its reactive decomposition products .

生物活性

Silver acetylacetonate (Ag(acac)) is an organometallic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a silver source that is soluble in organic solvents. It has been used in various applications, including as a precursor for the synthesis of silver nanoparticles (AgNPs) due to its thermal stability and ability to form complexes with ligands . The compound is recognized for its antimicrobial properties, which are attributed to the bioactive silver ions released upon dissolution.

Antimicrobial Activity

Mechanism of Action

The antimicrobial efficacy of silver compounds, including this compound, primarily stems from the release of silver ions (Ag⁺) in biological environments. These ions interact with bacterial cell membranes, leading to:

- Disruption of Membrane Integrity : Silver ions bind to thiol groups in membrane proteins, causing structural alterations and increased permeability.

- Inhibition of Cellular Respiration : Ag⁺ interferes with enzymes involved in respiration and energy production.

- DNA Interaction : Silver ions can bind to DNA, disrupting replication and transcription processes.

Studies have shown that this compound exhibits significant antibacterial activity against various pathogens, including Acinetobacter baumannii, a critical pathogen identified by the World Health Organization (WHO) .

Case Studies and Experimental Data

-

Efficacy Against Acinetobacter baumannii

A study investigated the antimicrobial activity of silver acetate (related compound) against A. baumannii using the Galleria mellonella larvae model. The results indicated that:Concentration (mg/L) Observed Effect 3.91 No significant growth reduction 7.8 Rapid loss of growth 15.6 Permanent loss of viability -

Biofilm Inhibition

This compound was also evaluated for its ability to inhibit biofilm formation by A. baumannii. Biofilms are critical in chronic infections as they provide a protective environment for bacteria. The study revealed that silver compounds effectively reduced biofilm formation, thereby enhancing their potential as therapeutic agents . -

Synthesis and Characterization of Silver Nanoparticles

Research has highlighted the synthesis of silver nanoparticles using this compound as a precursor. These nanoparticles exhibited enhanced antimicrobial properties compared to their bulk counterparts due to their increased surface area and reactivity .

Q & A

Basic Research Questions

Q. How is silver acetylacetonate synthesized, and what parameters are critical for ensuring purity and yield?

- Methodological Answer : Synthesis typically involves reacting silver nitrate with acetylacetone in a 1:2 molar ratio under controlled pH (~8–10) in aqueous or ethanol media. Key parameters include:

- Temperature : Maintain 40–60°C to avoid decomposition .

- Purification : Recrystallize from acetone or methanol, followed by vacuum drying to remove solvent residues .

- Characterization : Confirm purity via elemental analysis (Ag content) and FT-IR spectroscopy (C=O stretching at ~1600 cm⁻¹) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify acetylacetonate ligand coordination via C=O and C-H stretching bands .

- NMR (¹H/¹³C) : Limited utility due to paramagnetic Ag(I), but ligand proton signals in DMSO-d6 can confirm ligand integrity .

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm octahedral geometry around Ag centers .

Q. What safety protocols are mandatory when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Management : Collect solid/liquid waste separately; neutralize with sodium bicarbonate before disposal .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile organic byproducts .

Q. How does this compound function as a catalyst in cross-coupling reactions?

- Methodological Answer : Ag(acac) acts as a Lewis acid, facilitating electron transfer in reactions like Suzuki-Miyaura coupling. Optimize by:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance Ag solubility .

- Ligand Ratios : Maintain a 1:1 Ag-to-substrate ratio to prevent Ag nanoparticle formation .

Q. How is thermal stability assessed for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically ~180–200°C) .

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to ligand dissociation .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data on this compound’s thermodynamic properties be resolved?

- Methodological Answer :

- Validate Computational Models : Compare DFT calculations (e.g., B3LYP/def2-TZVP) with experimental vapor pressure data .

- Error Analysis : Account for lattice energy approximations in solid-state simulations .

- Collaborative Studies : Cross-reference with published crystallographic datasets (e.g., CCDC) to refine parameters .

Q. What strategies improve the catalytic efficiency of this compound in photoredox reactions?

- Methodological Answer :

- Ligand Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance redox activity .

- Co-catalysts : Pair with Ru(bpy)₃²⁺ to extend excited-state lifetimes .

- In Situ Characterization : Use UV-vis spectroscopy to monitor Ag(I)/Ag(0) transitions during catalysis .

Q. What advanced spectroscopic methods resolve ambiguities in this compound’s electronic structure?

- Methodological Answer :

- EPR Spectroscopy : Detect paramagnetic intermediates in redox-active systems .

- X-ray Absorption Spectroscopy (XAS) : Probe Ag coordination geometry and oxidation state in solution .

- Time-Resolved IR : Track ligand dissociation kinetics under thermal stress .

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on Ag-ligand dissociation energies .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Machine Learning : Train models on existing catalytic datasets to predict optimal reaction conditions .

Q. What methodologies mitigate environmental risks of this compound in lab-scale applications?

- Methodological Answer :

特性

CAS番号 |

15525-64-1 |

|---|---|

分子式 |

C5H7AgO2 |

分子量 |

206.98 g/mol |

IUPAC名 |

silver;pentane-2,4-dione |

InChI |

InChI=1S/C5H7O2.Ag/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |

InChIキー |

UEGHNEVWUGTMES-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.[Ag] |

異性体SMILES |

C/C(=C/C(=O)C)/O.[Ag] |

正規SMILES |

CC(=O)[CH-]C(=O)C.[Ag+] |

沸点 |

225ºC |

melting_point |

100ºC |

Key on ui other cas no. |

15525-64-1 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。